![molecular formula C17H30ClNS B14443012 1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride CAS No. 76652-33-0](/img/structure/B14443012.png)
1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride is a chemical compound with the molecular formula C17H30NS.Cl. This compound is known for its unique structure, which includes a pyridinium core substituted with a decylsulfanyl group and a methyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
准备方法
The synthesis of 1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and decylsulfanyl compounds.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as aluminum chloride.
Synthetic Routes: One common synthetic route involves the alkylation of pyridine with a decylsulfanyl methyl halide under controlled conditions to form the desired product.
Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors to ensure consistent quality and yield.
化学反应分析
1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles like hydroxide or cyanide ions.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyridinium compounds.
科学研究应用
1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and polymers.
作用机制
The mechanism of action of 1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The decylsulfanyl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. The pyridinium core facilitates interactions with nucleophilic sites, leading to various biochemical effects.
相似化合物的比较
1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride can be compared with similar compounds such as:
1-[(Decylsulfanyl)methyl]-3-methyl-1H-imidazol-3-ium chloride: This compound has an imidazolium core instead of a pyridinium core, leading to different chemical properties and applications.
1-[(Decylsulfanyl)methyl]-3-methyl-1H-benzimidazol-3-ium chloride: The benzimidazolium core provides additional stability and unique reactivity compared to the pyridinium derivative.
1-[(Decylsulfanyl)methyl]-3-methyl-1H-pyrrol-3-ium chloride: The pyrrolium core offers different electronic properties, making it suitable for specific applications in materials science.
属性
CAS 编号 |
76652-33-0 |
|---|---|
分子式 |
C17H30ClNS |
分子量 |
315.9 g/mol |
IUPAC 名称 |
1-(decylsulfanylmethyl)-3-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C17H30NS.ClH/c1-3-4-5-6-7-8-9-10-14-19-16-18-13-11-12-17(2)15-18;/h11-13,15H,3-10,14,16H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
VYVPNMHBWSQOEY-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCSC[N+]1=CC=CC(=C1)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid](/img/structure/B14442936.png)
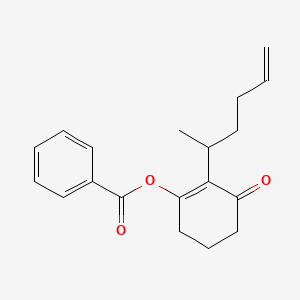

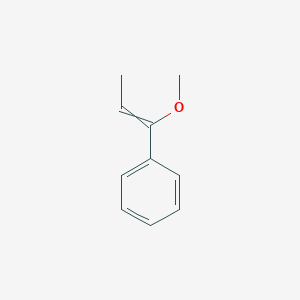

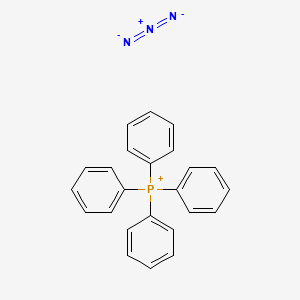
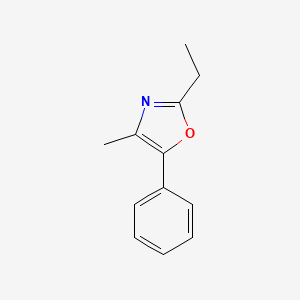
![sodium;(2S,5S,6R)-6-[[2-[[6-[4-[(2-acetamido-5-amino-5-oxopentanoyl)amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14442983.png)
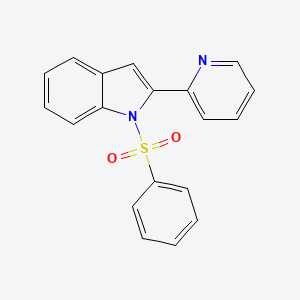

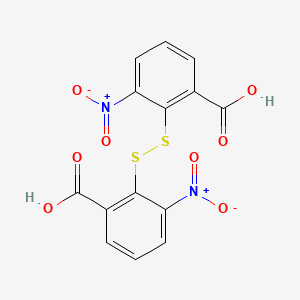
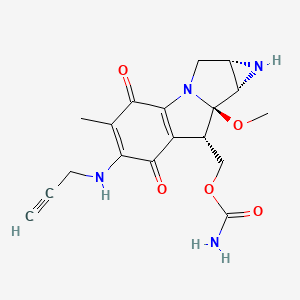
![[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14443030.png)
